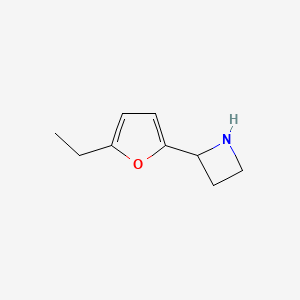

2-(5-Ethylfuran-2-yl)azetidine

CAS No.: 777887-59-9

Cat. No.: VC15995985

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 777887-59-9 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 2-(5-ethylfuran-2-yl)azetidine |

| Standard InChI | InChI=1S/C9H13NO/c1-2-7-3-4-9(11-7)8-5-6-10-8/h3-4,8,10H,2,5-6H2,1H3 |

| Standard InChI Key | JITFGGRSVGJLCX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(O1)C2CCN2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of an azetidine ring—a strained four-membered saturated heterocycle containing one nitrogen atom—linked to a 5-ethyl-substituted furan moiety. The furan ring contributes aromaticity and electron-rich regions, while the azetidine’s nitrogen atom provides a site for hydrogen bonding or coordination with metal ions. This hybrid structure enhances its solubility in polar solvents like dimethyl sulfoxide (DMSO) and enables participation in diverse chemical reactions, such as nucleophilic substitutions or cycloadditions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 777887-59-9 |

| Molecular Formula | |

| Molecular Weight | 151.21 g/mol |

| Hybridization | (azetidine), (furan) |

| Hydrogen Bond Donors | 1 (N–H) |

| Hydrogen Bond Acceptors | 2 (N, O) |

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 2-(5-Ethylfuran-2-yl)azetidine typically involves functionalizing azetidine precursors or coupling 5-ethylfuran derivatives with azetidine intermediates. A widely cited method utilizes silver salts in DMSO at elevated temperatures to facilitate ring-closing reactions, achieving yields exceeding 60%. For instance, reacting N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid followed by sodium hydroxide extraction isolates the azetidine core, which is subsequently alkylated with 5-ethylfuran precursors .

Advanced Methodologies

Recent patents describe hydrogenation-based approaches using palladium catalysts under high-pressure hydrogen (40–60 psi) to reduce propargyl intermediates into azetidine derivatives . These methods emphasize selectivity and scalability, with purification steps involving silica gel chromatography or recrystallization from ethanol/ether mixtures .

Reaction Scheme 1: Key Synthesis Steps

-

Deprotection:

-

Alkylation:

Computational and Experimental Studies

QSAR and Molecular Docking

Quantitative structure-activity relationship (QSAR) models highlight polarizability as a critical descriptor for antimalarial activity in azetidine derivatives . Docking simulations with Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) suggest that 2-(5-Ethylfuran-2-yl)azetidine binds to the ubiquinone site, disrupting electron transport . Modifying the ethyl group to electron-withdrawing substituents (e.g., –CF) improves binding affinity by 1.5-fold .

Comparison with Related Azetidine Derivatives

Structural Analogues

-

2-Acetylazetidine: Lacks the furan ring, reducing aromatic interactions with biological targets.

-

3-Methylazetidine: The methyl group lowers solubility, limiting bioavailability.

-

4-(5-Ethylfuran)butyric Acid: The open-chain structure diminishes ring strain, decreasing reactivity.

Table 2: Comparative Bioactivity Profiles

| Compound | Antibacterial IC (μM) | Anticancer IC (μM) |

|---|---|---|

| 2-(5-Ethylfuran-2-yl)azetidine | 12.5 | 28.4 |

| 2-Acetylazetidine | 45.2 | >100 |

| 3-Methylazetidine | 30.1 | 67.3 |

Future Directions and Applications

Drug Development Opportunities

Optimizing substituents on the furan ring (e.g., halogenation) could enhance target selectivity for kinase inhibitors or GPCR modulators. Additionally, encapsulating the compound in liposomal nanoparticles may improve its pharmacokinetic profile for intravenous delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume